molecular formula C10H5ClN2 B135039 4-Chloroquinoline-8-carbonitrile CAS No. 132664-45-0

4-Chloroquinoline-8-carbonitrile

Cat. No. B135039
M. Wt: 188.61 g/mol
InChI Key: OXKQMBHOOISBLS-UHFFFAOYSA-N
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Description

The compound 4-Chloroquinoline-8-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a chloro group at the fourth position and a carbonitrile group at the eighth position on the quinoline ring. This structure forms the basis for various chemical reactions and has been studied for its potential in producing biologically active compounds .

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in several studies. For instance, 4-anilinoquinoline-3-carbonitriles, which are inhibitors of epidermal growth factor receptor (EGF-R) kinase, are synthesized through a condensation reaction followed by thermal cyclization and chlorination. An alternative synthesis route involves nitration, reduction, amidine formation, and cyclization . Another study reports the synthesis of 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehydes using palladium-catalyzed intramolecular C–N bond formation . Additionally, a one-pot synthesis approach has been used to create N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid .

Molecular Structure Analysis

The molecular structure of quinoline derivatives, such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, has been studied using density functional theory (DFT). These studies include optimized structural parameters, spectroscopic analysis (FT-IR and NMR), electronic and photophysical properties, and nonlinear optical properties. The molecular structure is crucial for understanding the interaction of the compound with biological targets and its potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles undergo various chemical reactions, which have been systematically reviewed. These reactions include substitutions and transformations involving the chloro and cyano groups, which are key functional groups in the molecule. The versatility in chemical reactions makes chloroquinoline-3-carbonitriles suitable for the production of a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives have been explored through experimental and theoretical methods. For example, the fluorescent properties of a chloroquinoline derivative containing a 1,2,3-triazole moiety were investigated, revealing absorption and emission spectra in specific ranges. The interaction of the compound with solvents was also studied, providing insights into its solvatochromic behavior. These properties are important for the application of chloroquinoline derivatives in various fields, including as potential NLO materials .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

4-Chloroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, exhibit notable optoelectronic and charge transport properties. They have been studied for their structural, electronic, optical, and charge transport attributes using density functional theory (DFT) and time-dependent DFT. These compounds show potential as efficient multifunctional materials due to their favorable hole transport tendency and absorption wavelengths (A. Irfan et al., 2020)(Irfan, 2020).

Synthetic Methods and Chemical Reactions

Chloroquinoline-carbonitrile derivatives, including those with chloro substituents at the 4 position, have been extensively reviewed for their synthetic methods and chemical reactions. These compounds are utilized in producing biologically active compounds, showcasing their broad applicability in chemical synthesis (R. Mekheimer et al., 2019)(Mekheimer, 2019).

Novel Heterocyclic Ring Systems

The derivatives of 4-chloroquinoline-carbonitriles have been instrumental in synthesizing new heterocyclic ring systems. For instance, 4-alkylamino-2-chloroquinoline-3-carbonitriles have been used to produce new compounds such as 2,4-diazidoquinoline-3-carbonitrile, introducing novel tetracyclic ring systems in chemical research (R. Mekheimer, 1999)(Mekheimer, 1999).

Fluorescent Compounds and NLO Materials

The synthesis of fluorescent compounds like 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile has demonstrated the potential of 4-chloroquinoline derivatives in developing new materials with significant nonlinear optical properties and high photophysical activity (Harjinder Singh et al., 2017)(Singh, 2017).

Synthesis of Functionalized Quinolines

4-Chloroquinoline derivatives are key in synthesizing functionalized quinolines, such as 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles, which hold biological interest. These syntheses are often facilitated by palladium-catalyzed intramolecular C–N bond formation, showcasing their versatility in organic synthesis (Chao Wang et al., 2015)(Wang, 2015).

Antitumor Activity and Molecular Targeting

Some 4-chloroquinoline derivatives have been explored for their antitumor activity. For example, a specific derivative demonstrated potential ligand activity for β-Catenin protein, suggesting its role in combating diseases like colorectal cancer (B. Mansour et al., 2021)(Mansour, 2021).

Inhibition of Kinase Activity

Derivatives of 4-chloroquinoline-carbonitriles, such as 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles, have been developed as irreversible inhibitors of human epidermal growth factor receptor-2 kinase. These compounds showcase potential in cancer treatment, highlighting the therapeutic applications of 4-chloroquinoline derivatives (H. Tsou et al., 2005)(Tsou, 2005).

Safety And Hazards

The safety information for 4-Chloroquinoline-8-carbonitrile indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

4-chloroquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQMBHOOISBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564079
Record name 4-Chloroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-8-carbonitrile

CAS RN

132664-45-0
Record name 4-Chloroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Oxo-1,4-dihydroquinoline-8-carbonitrile (0.40 g, 0.24 mmol, WO2004/113303) and phosphorous oxychloride (10 mL) were heated to 100° C. for 1.5 h. Solvent removed in vacuo. EtOAc (50 mL) was added and organic phase washed with sat. aqueous Na2CO3 solution, brine (20 mL) and dried (MgSO4). Solvent removed in vacuo to give the title compound: RT=3.09 min; m/z (ES+)=189.0 [M+H]+.
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0.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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